molecular formula C20H22N2O5S B2572035 (Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-27-9

(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2572035
CAS No.: 865161-27-9
M. Wt: 402.47
InChI Key: MAMKCLYYCGQTMV-MRCUWXFGSA-N
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Description

(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of (Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzoyl chloride with 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. Molecular docking studies have shown that the compound binds to the active site of enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar compounds to (Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide include other benzothiazole derivatives such as:

What sets this compound apart is its unique combination of methoxy and benzothiazole moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-24-8-7-22-17-6-5-14(25-2)12-18(17)28-20(22)21-19(23)13-9-15(26-3)11-16(10-13)27-4/h5-6,9-12H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMKCLYYCGQTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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